molecular formula C15H12Cl2N2OS B2911610 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea CAS No. 425664-58-0

1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea

Cat. No.: B2911610
CAS No.: 425664-58-0
M. Wt: 339.23
InChI Key: DMGQTIGGCUFODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea is a specialty thiourea derivative offered for research and development purposes. This compound is part of the N-acylthiourea family, a class of molecules recognized as excellent ligands for transition metal ions due to the presence of hard (carbonyl oxygen) and soft (thiocarbonyl sulfur) donor atoms . These ligands are effectively used in the liquid-liquid extraction and separation of metals, such as copper(II) and gold(III) . Researchers also investigate related benzoylthiourea compounds for their potential in creating non-linear optical materials and their roles in organic synthesis, such as in the formation of heterocyclic compounds like imidazole-2-thiones . The molecular structure of analogous compounds is typically characterized by strong intramolecular hydrogen bonding, which influences their crystal packing and physical properties . This product is intended for laboratory research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-9-2-4-10(5-3-9)14(20)19-15(21)18-11-6-7-12(16)13(17)8-11/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGQTIGGCUFODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea typically involves the reaction of 3,4-dichloroaniline with 4-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfonyl derivative.

    Reduction: Amine derivative.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit certain enzymes and proteins makes it a candidate for drug development.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to interfere with the growth and development of pests and weeds.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea with structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituents (N1/N3 Positions) Key Properties/Activities Reference
This compound N1: 3,4-dichlorophenyl; N3: 4-methylbenzoyl Lipophilic; antibacterial, potential membrane permeability
1-(4-Aminosulfonylphenyl)-3-(4-methylbenzoyl)thiourea N1: 4-sulfamoylphenyl; N3: 4-methylbenzoyl Polar sulfonamide group; reduced lipophilicity; moderate antimicrobial activity
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6) N1: 3,4-dichlorophenyl; N3: 3-(trifluoromethyl)phenyl Enhanced electron-withdrawing effects; strong docking affinity for proteins (e.g., BSA)
1-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea N1: indole-ethyl; N3: 3,4-dichlorophenyl Superior antibacterial activity (MIC: 4 µg/mL against S. aureus)
1,3-Bis(3,4-dichlorophenyl)thiourea N1/N3: 3,4-dichlorophenyl High antioxidant activity (IC₅₀: 45 µg/mL in DPPH assay)

Computational and Spectroscopic Insights

  • Reactivity and Stability: Density functional theory (DFT) studies reveal that electron-withdrawing groups (e.g., -CF₃ in ANF-6) lower the HOMO-LUMO gap, increasing reactivity . The target compound’s hydrogen-bonding network (N–H⋯S/O) enhances crystalline stability compared to non-planar analogs .
  • Molecular Docking :

    • ANF-6 exhibits strong binding to bovine serum albumin (BSA) via hydrophobic and halogen bonds, while the target compound shows weaker affinity due to fewer polar interactions .

Crystallographic and Supramolecular Features

  • The target compound’s crystal packing is stabilized by N–H⋯S and C–H⋯π interactions, similar to 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea .
  • In contrast, bis(2-hydroxyethyl) derivatives (e.g., 3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea) form layered structures via O–H⋯S hydrogen bonds, increasing solubility .

Biological Activity

1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of a dichlorophenyl group and a methylbenzoyl moiety, has been investigated for its potential applications in pharmacology and agriculture.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with 4-methylbenzoyl amine. Characterization of this compound is performed using techniques such as IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry, confirming the structural integrity and purity of the synthesized product .

Biological Activities

The biological activities of this compound encompass various pharmacological effects, including:

  • Antifungal Activity : This compound has shown promising antifungal properties against several plant pathogens. In studies, it demonstrated significant growth inhibition against fungi such as Phomopsis obscurans and P. viticola, with complete inhibition observed at specific concentrations .
  • Antimicrobial Activity : The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In various assays, it was tested against standard bacterial strains, showing effectiveness comparable to traditional antibiotics .
  • Cytotoxicity : Research indicates that this compound exhibits selective cytotoxicity towards certain cancer cell lines while maintaining lower toxicity levels in non-cancerous cells. This selectivity suggests its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is often influenced by their structural components. The presence of electron-withdrawing groups such as chlorine enhances the compound's potency against various microorganisms. Conversely, modifications to the benzoyl moiety can either increase or decrease activity based on steric and electronic factors .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Fungal Inhibition Study : A study evaluated the antifungal activity of this compound against Phomopsis species using a micro-dilution method. Results indicated a significant reduction in fungal growth at concentrations as low as 30 μM, demonstrating its potential as an agricultural fungicide .
  • Antibacterial Assays : In another investigation, the compound was tested for antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : The compound can be synthesized via a two-step process: (1) reacting 3,4-dichloroaniline with benzoyl isothiocyanate in 1,4-dioxane at room temperature, followed by (2) purification via recrystallization using ethanol/water mixtures. Reaction optimization involves controlling stoichiometry (1:1 molar ratio), solvent choice (polar aprotic solvents reduce side reactions), and temperature (room temperature minimizes decomposition). Monitoring via TLC or HPLC ensures reaction completion .
  • Key Considerations : Impurities often arise from incomplete substitution or oxidation; inert atmospheres (N₂/Ar) and anhydrous conditions improve yield .

Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative, and how are conflicting spectral data resolved?

  • Methodology :

  • FT-IR : Confirm thiourea C=S stretching (~1250–1300 cm⁻¹) and N-H vibrations (~3200 cm⁻¹). Discrepancies in peak positions may arise from hydrogen bonding or crystallinity differences.
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.0 ppm) and carbonyl/thioamide groups (δ 165–180 ppm). Signal splitting in ¹H NMR may indicate rotameric forms in solution.
  • X-ray Crystallography : Resolves ambiguities by providing definitive bond lengths (e.g., C=S: ~1.68 Å) and torsion angles. SHELXTL or Olex2 software refines structural models .

Q. How can X-ray crystallography data be interpreted to validate molecular geometry and intermolecular interactions?

  • Methodology : Refinement using SHELXL (via SHELXTL interface) generates accurate unit cell parameters (e.g., triclinic system with α ≈ 96°, β ≈ 99°, γ ≈ 94° for related thioureas) and hydrogen-bonding networks (e.g., N-H···S or N-H···O interactions). R-factors < 0.05 indicate high reliability. PLATON or Mercury software visualizes π-π stacking or van der Waals contacts influencing crystal packing .

Advanced Research Questions

Q. How do computational methods (DFT, MD) complement experimental data in analyzing electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV for thioureas), electrostatic potential maps (nucleophilic/electrophilic sites), and Mulliken charges. Discrepancies between experimental (XRD) and computed bond lengths require recalibration of basis sets .
  • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water/DMSO) assess conformational stability. RMSD plots identify dominant rotamers, aiding in understanding solution-phase behavior .

Q. What strategies resolve contradictions between biological activity data and computational predictions for antimicrobial efficacy?

  • Methodology : If MIC assays show poor activity despite favorable docking scores (e.g., binding to E. coli FabI enzyme), consider:

  • Membrane Permeability : LogP calculations (e.g., ~3.5 for this compound) may overestimate cell entry; experimental assays (e.g., fluorescent dye uptake) validate permeability.
  • Metabolic Stability : LC-MS/MS identifies degradation products in bacterial lysates. Adjust substituents (e.g., halogen position) to enhance stability .

Q. How can crystallographic disorder or twinning be addressed during structure refinement?

  • Methodology : For disordered regions (e.g., rotating methyl groups), apply PART instructions in SHELXL to model split positions. Twinning (common in monoclinic systems) requires TWIN/BASF commands. Rint values > 0.1 suggest twinning; Hooft/Y parameters verify refinement quality .

Q. What experimental and computational approaches elucidate structure-activity relationships (SAR) for halogen substituents?

  • Methodology :

  • SAR : Compare MIC values of analogs (e.g., 3-Cl vs. 4-Cl substitution). 3,4-Dichloro derivatives exhibit enhanced Gram-positive activity due to increased lipophilicity and target (e.g., enzyme) binding affinity .
  • QSAR Models : Use Gaussian-based descriptors (polarizability, dipole moment) in MLR or ANN models to predict bioactivity. Validate with leave-one-out cross-validation (R² > 0.8) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between DFT-calculated and XRD-derived bond angles?

  • Resolution : DFT often underestimates steric strain in solid-state structures. Apply dispersion-corrected functionals (e.g., ωB97XD) or include crystal packing effects via periodic boundary conditions (VASP software). Differences > 5° warrant re-examination of hydrogen-bond constraints in XRD refinement .

Q. Why might NMR spectra show unexpected splitting not observed in crystallography?

  • Resolution : Dynamic processes (e.g., hindered rotation of the 4-methylbenzoyl group) cause signal splitting in NMR but are "frozen" in XRD. Variable-temperature NMR (VT-NMR) or EXSY experiments quantify rotational barriers, while XRD provides time-averaged symmetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.